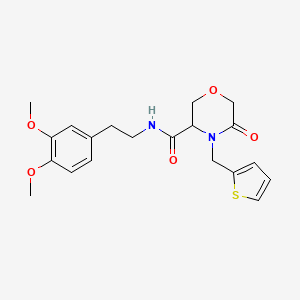

N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, commonly known as DMT, is a potent psychedelic drug that has been used for centuries in various traditional religious practices. DMT is a Schedule I controlled substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its legal status, DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects.

Mecanismo De Acción

DMT acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed that DMT's psychedelic effects are due to its ability to activate this receptor, leading to alterations in perception, mood, and thought processes. DMT also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.

Biochemical and Physiological Effects:

DMT produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes. DMT has been shown to induce profound mystical experiences, including feelings of unity with the universe and encounters with spiritual entities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of studying DMT in the laboratory is its unique biochemical and physiological effects, which can provide valuable insights into the workings of the brain and consciousness. However, due to its illegal status, the synthesis and study of DMT are strictly regulated, making it difficult to conduct research in this area.

Direcciones Futuras

There are many potential future directions for research on DMT, including further investigation into its therapeutic applications, exploration of its effects on brain activity and consciousness, and development of new synthetic methods for its production. Additionally, the study of DMT may provide valuable insights into the nature of consciousness and the workings of the brain.

Métodos De Síntesis

DMT can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or the condensation of indole-3-acetaldehyde with N,N-dimethylformamide dimethyl acetal. However, due to its illegal status, the synthesis of DMT is strictly regulated and requires a specialized laboratory setting.

Aplicaciones Científicas De Investigación

DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects. Studies have shown that DMT can induce profound alterations in consciousness, including mystical experiences and feelings of unity with the universe. DMT has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.

Propiedades

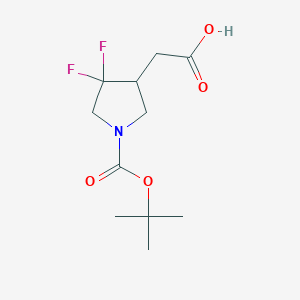

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-25-17-6-5-14(10-18(17)26-2)7-8-21-20(24)16-12-27-13-19(23)22(16)11-15-4-3-9-28-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCSCPWBKKAQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)